2-hydroxy-3,4-dihydroisoquinolin-1(2H)-one
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Overview
Description
2-hydroxy-3,4-dihydroisoquinolin-1(2H)-one is a heterocyclic organic compound that belongs to the isoquinolinone family This compound is characterized by a fused ring system consisting of a benzene ring and a dihydroisoquinolinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-3,4-dihydroisoquinolin-1(2H)-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Pictet-Spengler reaction, which involves the condensation of an aldehyde with an amine, followed by cyclization, can be used to prepare this compound. The reaction conditions typically include the use of a strong acid such as hydrochloric acid or sulfuric acid as a catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-3,4-dihydroisoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, leading to the formation of isoquinolinone derivatives.
Reduction: The compound can be reduced to form dihydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoquinolinone derivatives, while reduction can produce dihydroisoquinoline derivatives.
Scientific Research Applications
2-hydroxy-3,4-dihydroisoquinolin-1(2H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Medicine: It may be explored for its therapeutic properties, including potential anti-inflammatory and anticancer activities.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-hydroxy-3,4-dihydroisoquinolin-1(2H)-one depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, and signaling pathways. The hydroxyl group and the isoquinolinone moiety play crucial roles in its binding affinity and activity.
Comparison with Similar Compounds
Similar Compounds
Isoquinolinone: Lacks the hydroxyl group at the 2-position.
Dihydroisoquinoline: Lacks the carbonyl group at the 1-position.
Quinolinone: Contains a nitrogen atom in a different position within the ring system.
Uniqueness
2-hydroxy-3,4-dihydroisoquinolin-1(2H)-one is unique due to the presence of both a hydroxyl group and a dihydroisoquinolinone moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-hydroxy-3,4-dihydroisoquinolin-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-9-8-4-2-1-3-7(8)5-6-10(9)12/h1-4,12H,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBKBTMVISFSOJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C2=CC=CC=C21)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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